Taraxerone

描述

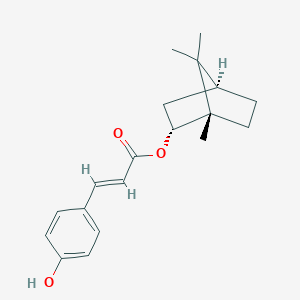

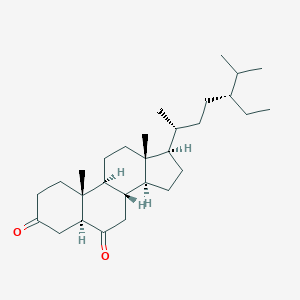

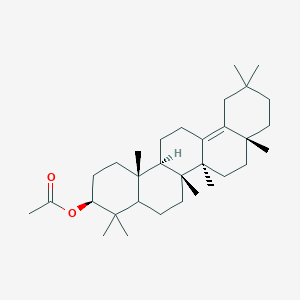

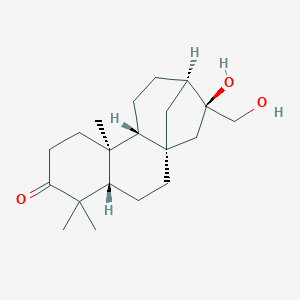

蒲公英酮是一种天然存在的五环三萜类化合物。蒲公英酮以其多样的生物活性而闻名,并因其潜在的药用价值而被广泛研究。

科学研究应用

化学:

- 用作合成其他复杂三萜类化合物的先驱。

- 研究其独特的化学性质和反应活性。

生物学:

- 研究其在植物防御机制中的作用。

- 研究其对各种生物途径的潜在影响。

医药:

- 表现出抗炎、抗氧化和抗癌特性。

- 肺纤维化和神经退行性疾病等疾病的潜在治疗剂 .

工业:

- 用于生产天然保健品和补充剂。

- 在开发新药方面具有潜在应用 .

作用机制

蒲公英酮的作用机制涉及其与各种分子靶点和途径的相互作用。例如,蒲公英酮已被证明通过 Smad 信号通路和抗氧化应激反应以 Sirtuin1 依赖性方式发挥其抗肺纤维化作用。 它激活 Sirtuin1,Sirtuin1 结合 Smad3,减少其磷酸化和核转运,最终抑制纤维化因子的转录 .

生化分析

Biochemical Properties

The biosynthesis of Taraxerone in plants occurs through the mevalonate pathway in the cytosol, in which dimethylallyl diphosphate (DMAPP) and isopentyl pyrophosphate (IPP) are first produced, followed by squalene . Squalene is the primary precursor for the synthesis of triterpenoids, including this compound .

Cellular Effects

This compound has been found to inhibit acetylcholinesterase (AChE) activity in a dose-dependent manner . This suggests that this compound may have potential therapeutic applications in conditions where AChE activity is detrimental, such as Alzheimer’s disease.

Molecular Mechanism

This compound exerts its effects at the molecular level through various mechanisms. It has been found to inhibit the production of inducible nitric oxide in lipopolysaccharide-stimulated murine macrophage via downregulation of inducible nitric oxide synthase (iNOS) expression at the transcriptional level .

Temporal Effects in Laboratory Settings

The extraction yield of this compound was found to be 74.12±0.57 mg/kg sedum (dry weight)

Dosage Effects in Animal Models

While specific dosage effects of this compound in animal models have not been extensively studied, its antioxidant capacities have been compared with butylated hydroxytoluene (BHT) by the DPPH and FRAP assays .

Metabolic Pathways

This compound is involved in the mevalonate pathway, a crucial metabolic pathway in plants . This pathway produces isoprenoids, a diverse class of metabolites that includes triterpenoids like this compound .

准备方法

合成路线和反应条件: 由于蒲公英酮具有复杂的五环结构,其合成可能具有挑战性。一种报道的方法涉及从 α- 和 β- 酰胺醇的半合成。 此过程包括将 α- 和 β- 酰胺醇的乙醇溶液在阳光下暴露一段时间,然后皂化得到蒲公英酮 .

工业生产方法: 蒲公英酮的工业生产通常通过从植物来源中提取来实现。例如,蒲公英酮可以从蝶豆花(蝴蝶豌豆)的根中分离出来,方法是使用农杆菌转化根培养物。 该方法已被证明与天然根相比,可以产生更高的蒲公英酮产量 .

化学反应分析

反应类型: 蒲公英酮会发生各种化学反应,包括氧化、还原和取代反应。

常用试剂和条件:

氧化: 蒲公英酮可以使用高锰酸钾或三氧化铬等试剂进行氧化。

还原: 蒲公英酮的还原可以使用硼氢化钠或氢化铝锂等试剂来实现。

取代: 涉及蒲公英酮的取代反应通常在特定条件下使用卤化剂或亲核试剂。

主要产物: 从这些反应中形成的主要产物取决于所使用的特定试剂和条件。 例如,蒲公英酮的氧化可以产生各种氧化的衍生物,而还原可以产生化合物的还原形式 .

相似化合物的比较

蒲公英酮在结构上类似于其他五环三萜类化合物,如蒲公英醇、β-酰胺醇和木栓醇。它在特定的生物活性及化学性质方面独树一帜。

类似化合物:

蒲公英醇: 另一种具有类似抗炎和抗氧化特性的五环三萜类化合物。

β-酰胺醇: 各种三萜类化合物的先驱,以其抗炎作用而闻名。

木栓醇: 表现出抗炎、抗氧化和抗癌特性.

蒲公英酮因其与分子靶点的特定相互作用及其在肺纤维化等疾病中的潜在治疗应用而脱颖而出。

属性

IUPAC Name |

(4aR,6aR,6aS,8aR,12aR,14aR,14bR)-4,4,6a,6a,8a,11,11,14b-octamethyl-2,4a,5,6,8,9,10,12,12a,13,14,14a-dodecahydro-1H-picen-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H48O/c1-25(2)17-18-27(5)13-9-21-29(7)14-10-20-26(3,4)24(31)12-16-28(20,6)22(29)11-15-30(21,8)23(27)19-25/h9,20,22-23H,10-19H2,1-8H3/t20-,22+,23+,27-,28-,29-,30+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DBCAVZSSFGIHQZ-YLAYQGCQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCC2(CC=C3C4(CCC5C(C(=O)CCC5(C4CCC3(C2C1)C)C)(C)C)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CCC(C[C@H]1[C@@]3(CC[C@@H]4[C@]5(CCC(=O)C([C@@H]5CC[C@]4(C3=CC2)C)(C)C)C)C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H48O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60965707 | |

| Record name | 4,4,6a,8a,11,11,12b,14b-Octamethyl-1,4,4a,5,6,6a,8,8a,9,10,11,12,12a,12b,13,14,14a,14b-octadecahydropicen-3(2H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60965707 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

424.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

514-07-8 | |

| Record name | Taraxerone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=514-07-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Taraxerone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000514078 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4,4,6a,8a,11,11,12b,14b-Octamethyl-1,4,4a,5,6,6a,8,8a,9,10,11,12,12a,12b,13,14,14a,14b-octadecahydropicen-3(2H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60965707 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | TARAXERONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VC7U2M012Z | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary mechanism of action of taraxerone in cancer cells?

A1: this compound has been shown to inhibit cancer cell growth by inducing apoptosis, a form of programmed cell death. [] This effect has been observed in non-small cell lung cancer cells (A-549). []

Q2: What are the morphological changes observed in cancer cells treated with this compound?

A2: Treatment with this compound leads to characteristic apoptotic changes, including cell shrinkage, chromatin condensation, and nuclear membrane rupture. []

Q3: How does this compound impact cancer cell colony formation?

A3: this compound demonstrates dose-dependent inhibition of cancer cell colony formation. At a concentration of 125 µM, it can destroy around 90% of cancer cells. []

Q4: Does this compound exhibit insecticidal activity?

A4: Yes, this compound has demonstrated insecticidal activity against Musca domestica vicina adults in stomach-toxicity tests. [] Notably, at a concentration of 500 μg/g sugar, it achieved a corrected mortality rate of 83.33% after 48 hours. []

Q5: What is the molecular formula and weight of this compound?

A5: The molecular formula of this compound is C30H48O and its molecular weight is 424.70 g/mol.

Q6: What spectroscopic methods are used to characterize the structure of this compound?

A6: Several spectroscopic methods are employed for structural elucidation, including infrared spectroscopy (IR), mass spectrometry (MS), and nuclear magnetic resonance (NMR). NMR techniques utilized include proton magnetic resonance (PMR or 1H NMR), carbon-13 NMR (13C NMR), and distortionless enhancement by polarization transfer (DEPT). [, ]

Q7: Is there information available regarding the material compatibility and stability of this compound under various conditions?

A7: The provided research papers primarily focus on the biological activity and chemical characterization of this compound. Information regarding its material compatibility and stability under various conditions is limited within these studies.

Q8: Does this compound possess any known catalytic properties?

A8: The provided research does not indicate any inherent catalytic properties of this compound. Its applications are primarily centered around its biological activities, particularly as a potential anticancer and insecticidal agent.

Q9: Have computational chemistry methods been applied to study this compound?

A9: Yes, molecular docking studies have been conducted to investigate the potential binding sites of this compound and other triterpenoid inhibitors of topoisomerase II. [] These studies aimed to understand the possible mechanism of enzyme inhibition by these compounds.

Q10: What were the findings of the molecular docking studies on this compound and topoisomerase II?

A10: Molecular docking results suggest that, unlike other seco-3,4-triterpenoids, seco-3,4-taraxerone preferentially docks into a distinct site within the DNA binding region of topoisomerase II. [] This binding site is characterized by specific amino acid residues, and the key interaction involves a salt bridge between the carboxylate of the ligand and His 593. []

Q11: What is known about the structure-activity relationship (SAR) of this compound and its derivatives?

A11: While the provided research doesn't extensively cover SAR for this compound, one study explored the taraxerane–oleanane rearrangement. [] This research utilized the rearrangement of this compound into seco-oleanane triterpenoids, highlighting the potential of structural modifications for influencing biological activity.

Q12: Is there information on the stability of this compound under various conditions or formulation strategies to enhance its properties?

A12: The provided research papers do not delve into the specific stability profile of this compound under different storage conditions or discuss formulation strategies. Further research is needed to explore these aspects.

Q13: Is there information on the SHE (Safety, Health, and Environment) regulations pertaining to this compound?

A13: The provided research primarily focuses on the biological activity and chemical characterization of this compound. Specific SHE regulations are not addressed in these studies.

Q14: What is currently known about the pharmacokinetics (PK) and pharmacodynamics (PD) of this compound?

A14: The provided research primarily focuses on in vitro studies of this compound. More detailed in vivo studies are required to fully understand its absorption, distribution, metabolism, and excretion (ADME) profile and its in vivo activity and efficacy.

Q15: What cell-based assays have been used to study the efficacy of this compound?

A15: The MTT assay, which measures cell viability, has been widely used to evaluate the anti-cancer effects of this compound on different cancer cell lines. [, , ]

Q16: Are there any animal models or clinical trials investigating the efficacy of this compound?

A16: While the provided research includes in vivo studies demonstrating the anti-inflammatory activity of a petroleum ether extract of Moringa oleifera containing this compound, [] specific animal models or clinical trials dedicated solely to this compound are not mentioned within the provided context.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(1s,4r,6s)-1,3,3-Trimethyl-2-oxabicyclo[2.2.2]octan-6-ol](/img/structure/B198510.png)